

Comparative Analysis of Givinostat Impurity 5-d4 Internal Standards

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Compound of Interest

Compound Name: *Givinostat impurity 5-d4*

Cat. No.: *B12407231*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available **Givinostat impurity 5-d4**, a critical internal standard for the accurate quantification of Givinostat impurity 5 in various analytical methodologies. This document outlines key quality attributes, provides detailed experimental protocols for its use, and compares it with an alternative deuterated standard.

Data Summary

The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in quantitative analysis. Key parameters to consider include chemical and isotopic purity, as well as comprehensive characterization. Below is a comparative summary of a representative Certificate of Analysis for **Givinostat impurity 5-d4** and a potential alternative, Givinostat-d10.

Parameter	Givinostat Impurity 5-d4 (Representative)	Givinostat-d10 (Alternative Standard)
Catalog Number	DVE001112	DVE001111
Appearance	White to Off-White Solid	White to Off-White Solid
Molecular Formula	C ₉ H ₆ D ₄ N ₂ O ₂	C ₂₄ H ₁₇ D ₁₀ N ₃ O ₄
Molecular Weight	182.22 g/mol	431.5 g/mol
Purity (by HPLC)	≥99.0%	≥98.0%
Isotopic Purity	≥99% atom % D	≥99% atom % D
Deuterium Incorporation	4 Deuterium atoms	10 Deuterium atoms
Identification	Conforms to structure by ¹ H-NMR and MS	Conforms to structure by ¹ H-NMR and MS
Storage	-20°C, protect from light	-20°C, protect from light
Solubility	Soluble in DMSO	Soluble in DMSO and Methanol

Experimental Protocols

Accurate quantification of Givinostat and its impurities is often achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method for the analysis of Givinostat impurity 5, utilizing **Givinostat impurity 5-d4** as an internal standard.

Sample Preparation

Protein precipitation is a common method for extracting the analyte and internal standard from biological matrices such as plasma.

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade

- Dimethyl sulfoxide (DMSO), HPLC grade
- **Givinostat impurity 5-d4** internal standard stock solution (1 mg/mL in DMSO)
- Working internal standard solution (100 ng/mL in 50:50 ACN:H₂O)
- Procedure:
 - To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
 - Vortex for 30 seconds.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 12,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes a reversed-phase UPLC column coupled with a triple quadrupole mass spectrometer.

- Instrumentation:
 - UPLC System with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
 - Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
- LC Parameters:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient:

- 0-0.5 min: 10% B
- 0.5-2.5 min: 10-90% B
- 2.5-3.0 min: 90% B
- 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- MS/MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Givinostat Impurity 5: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be determined based on the non-deuterated compound)
 - **Givinostat Impurity 5-d4**: Precursor Ion (m/z) + 4 → Product Ion (m/z) + 4 (or other appropriate fragment)
 - Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Cone Voltage, Desolvation Gas Flow, Desolvation Temperature).

Visualizations

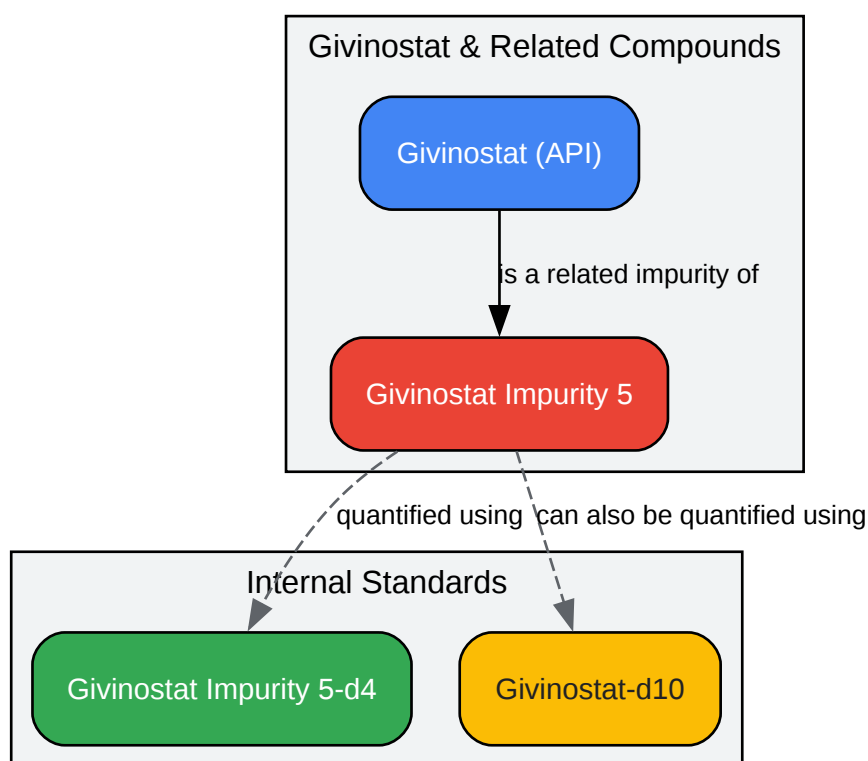
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the analytical workflow for the quantification of Givinostat impurity 5 using a deuterated internal standard.



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Caption: Analytical workflow for Givinostat impurity 5 quantification.



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Caption: Relationship between Givinostat, its impurity, and internal standards.

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